![molecular formula C11H21N3O B578983 [(Z)-[(E)-dec-2-enylidene]amino]urea CAS No. 16742-25-9](/img/structure/B578983.png)
[(Z)-[(E)-dec-2-enylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[(E)-dec-2-enylidene]amino]urea is a synthetic organic compound characterized by its unique structure, which includes a dec-2-enylidene group and an amino urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(E)-dec-2-enylidene]amino]urea typically involves the condensation of dec-2-enal with amino urea under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-[(E)-dec-2-enylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
[(Z)-[(E)-dec-2-enylidene]amino]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(Z)-[(E)-dec-2-enylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[(Z)-[(E)-dec-2-enylidene]amino]urea can be compared with other similar compounds, such as:
Thiourea: Structurally similar to urea, but with a sulfur atom replacing the oxygen atom.
Carbamates: Compounds with a similar functional group, often used in pesticides and pharmaceuticals.
Uniqueness
This compound is unique due to its specific structure and the presence of the dec-2-enylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
16742-25-9 |
|---|---|
Fórmula molecular |
C11H21N3O |
Peso molecular |
211.309 |
Nombre IUPAC |
[(Z)-[(E)-dec-2-enylidene]amino]urea |
InChI |
InChI=1S/C11H21N3O/c1-2-3-4-5-6-7-8-9-10-13-14-11(12)15/h8-10H,2-7H2,1H3,(H3,12,14,15)/b9-8+,13-10- |
Clave InChI |
ORVFBYVGLHGIGF-WOKGKLDWSA-N |
SMILES |
CCCCCCCC=CC=NNC(=O)N |
Sinónimos |
(2E)-2-Decenal semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


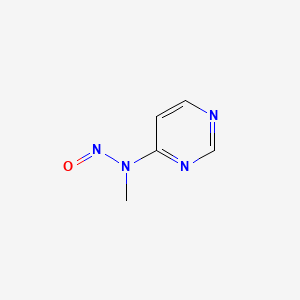
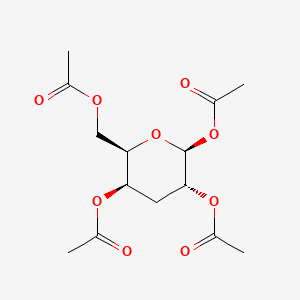
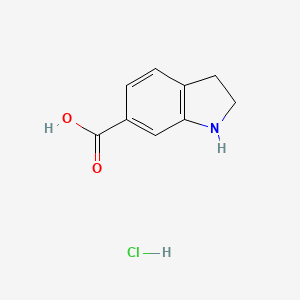
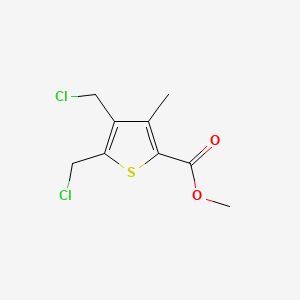

![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-3,4-dimethoxyoxan-2-yl]methyl acetate](/img/structure/B578907.png)
![(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol](/img/structure/B578908.png)
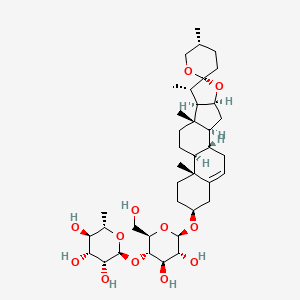
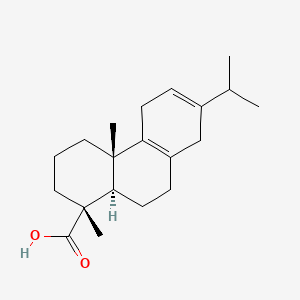
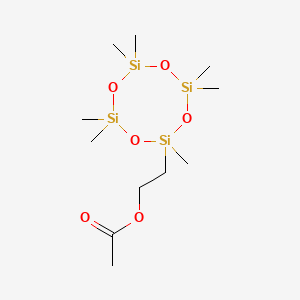
![Benzoic acid, 2-{[3-(methylthio)phenyl]amino}](/img/structure/B578920.png)
